5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine
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Overview
Description
5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated pyrimidine, piperazine, and imidazole moieties, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multi-step organic reactionsThe final step involves the coupling of the imidazole moiety to the piperazine derivative under controlled conditions, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-phenylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool for understanding receptor-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety may enhance binding affinity, while the piperazine and imidazole rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
4-Iodobenzoic acid: Another aromatic compound with distinct iodine substitution.
Uniqueness
What sets 5-fluoro-4-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine apart is its combination of fluorinated pyrimidine, piperazine, and imidazole moieties. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple scientific fields.
Properties
IUPAC Name |
[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-24-13-21-11-15(24)19(27)26-9-7-25(8-10-26)18-16(20)17(22-12-23-18)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQGDAHLHXETBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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